molecular formula C19H17Cl2NO3 B5221364 8-[2-[2-(2,3-Dichlorophenoxy)ethoxy]ethoxy]quinoline

8-[2-[2-(2,3-Dichlorophenoxy)ethoxy]ethoxy]quinoline

Cat. No.: B5221364
M. Wt: 378.2 g/mol
InChI Key: NXSQUUXWHWYOJC-UHFFFAOYSA-N
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Description

8-[2-[2-(2,3-Dichlorophenoxy)ethoxy]ethoxy]quinoline is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core structure, which is substituted with a 2,3-dichlorophenoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-[2-(2,3-Dichlorophenoxy)ethoxy]ethoxy]quinoline typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of environmentally benign reagents and solvents is also a consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

8-[2-[2-(2,3-Dichlorophenoxy)ethoxy]ethoxy]quinoline can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds .

Scientific Research Applications

8-[2-[2-(2,3-Dichlorophenoxy)ethoxy]ethoxy]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[2-[2-(2,3-Dichlorophenoxy)ethoxy]ethoxy]quinoline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[2-[2-(2,3-Dichlorophenoxy)ethoxy]ethoxy]quinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

8-[2-[2-(2,3-dichlorophenoxy)ethoxy]ethoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2NO3/c20-15-6-2-7-16(18(15)21)24-12-10-23-11-13-25-17-8-1-4-14-5-3-9-22-19(14)17/h1-9H,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSQUUXWHWYOJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCOCCOC3=C(C(=CC=C3)Cl)Cl)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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